3-(1H-indol-4-yl)propan-1-amine
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Overview
Description
3-(1H-indol-4-yl)propan-1-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. This compound features an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, attached to a propan-1-amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-4-yl)propan-1-amine can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the indole moiety onto a suitable precursor .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale chemical processes that ensure high yield and purity. These methods typically utilize continuous flow reactors and advanced catalytic systems to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-4-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the benzene ring of the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
3-(1H-indol-4-yl)propan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1H-indol-4-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of various signaling pathways, resulting in diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Tryptamine: An indole derivative with a similar structure but differing in the position of the amine group.
Serotonin: A neurotransmitter with an indole ring and a hydroxyl group at the 5-position.
Melatonin: A hormone with an indole ring and an acetamide group at the 3-position.
Uniqueness
3-(1H-indol-4-yl)propan-1-amine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable target for research and development .
Properties
Molecular Formula |
C11H14N2 |
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Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-(1H-indol-4-yl)propan-1-amine |
InChI |
InChI=1S/C11H14N2/c12-7-2-4-9-3-1-5-11-10(9)6-8-13-11/h1,3,5-6,8,13H,2,4,7,12H2 |
InChI Key |
BXAONLKMWZEOMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)CCCN |
Origin of Product |
United States |
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